

# Synthesis Protocol for High-Purity Hexahydro-1-lauroyl-1H-azepine (Laurocapram)

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## Compound of Interest

Compound Name: Hexahydro-1-lauroyl-1H-azepine

Cat. No.: B100315

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Application Note & Protocol

## Abstract

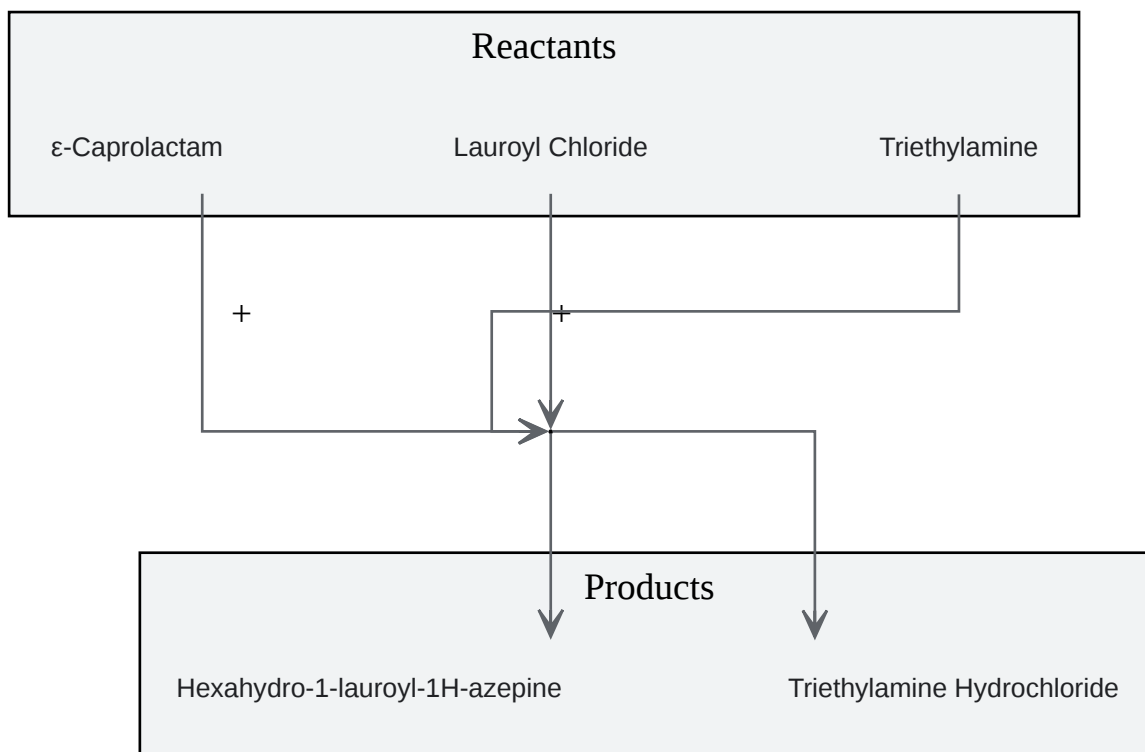
This document provides a detailed synthesis protocol for the preparation of high-purity **Hexahydro-1-lauroyl-1H-azepine**, also known as Laurocapram. Laurocapram is a well-established skin penetration enhancer used in topical and transdermal pharmaceutical formulations. The synthesis involves the N-acylation of  $\epsilon$ -caprolactam with lauroyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to achieve a product of high purity, suitable for research and development in drug delivery systems.

## Introduction

**Hexahydro-1-lauroyl-1H-azepine** (Laurocapram) is a non-toxic and effective permeation enhancer that facilitates the absorption of a wide range of active pharmaceutical ingredients (APIs) through the skin. Its mechanism of action involves the disruption of the stratum corneum's lipid barrier, thereby increasing the bioavailability of topically administered drugs. The synthesis of high-purity Laurocapram is critical to ensure its safety and efficacy in pharmaceutical preparations. This protocol details a robust and reproducible method for its synthesis and purification.

## Reaction Scheme

The synthesis proceeds via the N-acylation of  $\epsilon$ -caprolactam with lauroyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.



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Caption: Reaction scheme for the synthesis of **Hexahydro-1-lauroyl-1H-azepine**.

## Materials and Equipment

### Reagents

Reagent	Chemical Formula	Molecular Weight ( g/mol )	Purity	Supplier
$\epsilon$ -Caprolactam	C <sub>6</sub> H <sub>11</sub> NO	113.16	≥99%	Sigma-Aldrich
Lauroyl Chloride	C <sub>12</sub> H <sub>23</sub> ClO	218.77	≥98%	Sigma-Aldrich
Triethylamine	(C <sub>2</sub> H <sub>5</sub> ) <sub>3</sub> N	101.19	≥99%	Sigma-Aldrich
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	Anhydrous, ≥99.8%	Sigma-Aldrich
Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	ACS Reagent	Fisher Scientific
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	≥99.5%	Fisher Scientific
Hexane	C <sub>6</sub> H <sub>14</sub>	86.18	ACS Grade	Fisher Scientific
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	ACS Grade	Fisher Scientific

## Equipment

- Three-neck round-bottom flask (500 mL)
- Dropping funnel
- Reflux condenser
- Magnetic stirrer with heating mantle
- Ice bath
- Separatory funnel (1 L)
- Rotary evaporator
- Glass funnel and filter paper

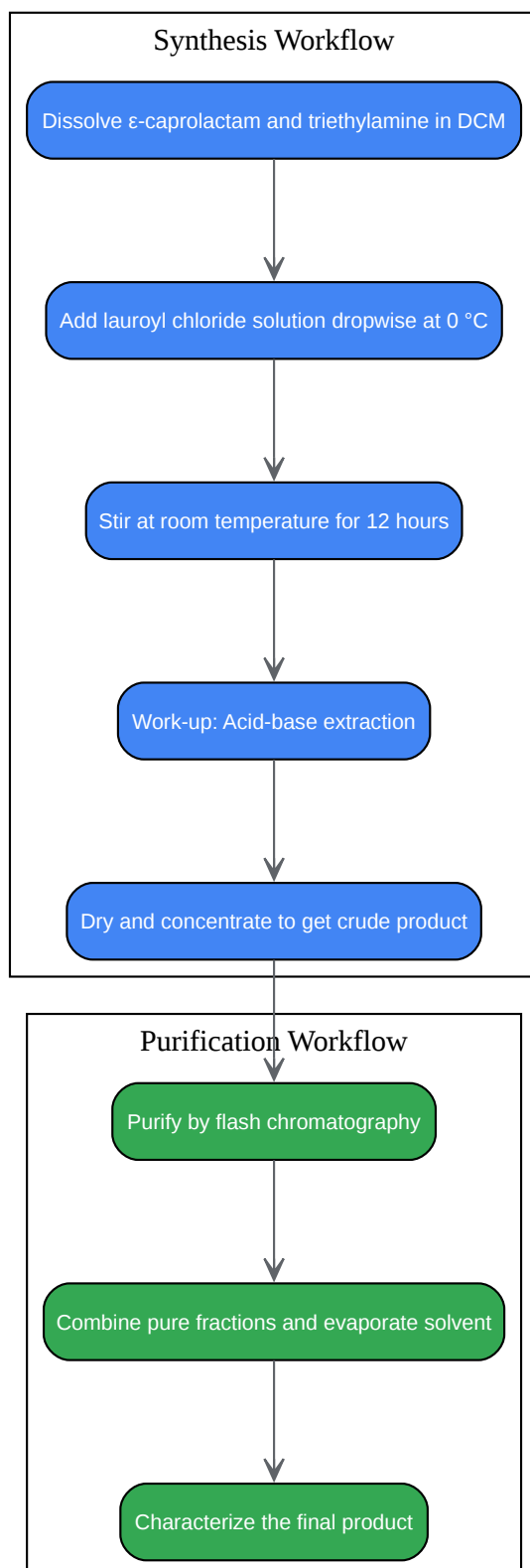
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Analytical balance
- Flash chromatography system
- GC-MS for purity analysis
- FT-IR spectrometer
- NMR spectrometer

## Experimental Protocol

### Synthesis of Hexahydro-1-lauroyl-1H-azepine

- Reaction Setup:
  - Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
  - To the flask, add  $\epsilon$ -caprolactam (11.32 g, 0.1 mol) and anhydrous dichloromethane (200 mL).
  - Stir the mixture until the  $\epsilon$ -caprolactam is completely dissolved.
  - Add triethylamine (12.14 g, 16.7 mL, 0.12 mol) to the solution.
- Addition of Lauroyl Chloride:
  - Dissolve lauroyl chloride (24.06 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
  - Cool the reaction flask to 0 °C using an ice bath.
  - Add the lauroyl chloride solution dropwise to the stirred  $\epsilon$ -caprolactam solution over a period of 1 hour. Maintain the temperature at 0 °C during the addition.

- Reaction:
  - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  - Stir the reaction mixture at room temperature for 12 hours.
- Work-up:
  - Transfer the reaction mixture to a 1 L separatory funnel.
  - Wash the organic layer sequentially with:
    - 1 M HCl (2 x 100 mL)
    - Saturated sodium bicarbonate solution (2 x 100 mL)
    - Brine (1 x 100 mL)
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.



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